molecular formula C18H18FN5O B11437421 5-amino-N-(2,5-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(2,5-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11437421
M. Wt: 339.4 g/mol
InChI Key: WVGVORNQYJWZEA-UHFFFAOYSA-N
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Description

5-amino-N-(2,5-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2,5-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper(I) catalyst.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.

    Attachment of the Benzyl and Carboxamide Groups: The benzyl and carboxamide groups can be attached through various coupling reactions, such as amidation.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic rings.

    Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may be incorporated into polymers or other materials for enhanced properties.

Biology

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: It can act as an inhibitor for specific enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of infections or cancer.

    Diagnostics: It may be used in diagnostic assays for detecting specific biomolecules.

Industry

    Agriculture: The compound can be used as a pesticide or herbicide.

    Pharmaceuticals: It can be a key intermediate in the synthesis of various drugs.

Mechanism of Action

The mechanism of action of 5-amino-N-(2,5-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It can interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA: The compound may bind to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings, such as 1,2,3-triazole-4-carboxamides.

    Benzyl Derivatives: Compounds with benzyl groups, such as benzylamines or benzyl alcohols.

    Fluorobenzyl Compounds: Compounds with fluorobenzyl groups, such as 3-fluorobenzyl alcohol.

Uniqueness

The uniqueness of 5-amino-N-(2,5-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H18FN5O

Molecular Weight

339.4 g/mol

IUPAC Name

5-amino-N-(2,5-dimethylphenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C18H18FN5O/c1-11-6-7-12(2)15(8-11)21-18(25)16-17(20)24(23-22-16)10-13-4-3-5-14(19)9-13/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

WVGVORNQYJWZEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N

Origin of Product

United States

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